2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
Description
The compound 2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one features a piperazine ring substituted at the 1-position with a 4-bromobenzyl group and at the 2-position with a morpholino ethanone moiety. Its molecular framework combines aromatic, heterocyclic, and amide-like functionalities, making it a candidate for diverse pharmacological applications. The bromophenyl group contributes electron-withdrawing effects, while the morpholine ring enhances solubility due to its polarity.
Properties
IUPAC Name |
2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O2/c18-16-3-1-15(2-4-16)13-19-5-7-20(8-6-19)14-17(22)21-9-11-23-12-10-21/h1-4H,5-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIROQWMKYAASRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)CC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one typically involves a multi-step process. One common method involves the reaction of 4-bromobenzyl chloride with piperazine to form 4-[(4-bromophenyl)methyl]piperazine. This intermediate is then reacted with morpholine and an appropriate acylating agent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Development
Analgesics and Anti-inflammatory Agents
This compound serves as a key intermediate in the synthesis of analgesics and anti-inflammatory drugs. Its structural features allow for modifications that enhance pharmacological activity. For instance, derivatives of this compound have shown promise in targeting specific receptors associated with pain pathways.
Case Study: Synthesis of Novel Analgesics
A study demonstrated the synthesis of a series of compounds derived from 2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one, which exhibited significant analgesic activity in animal models. The modifications included varying the piperazine and morpholine moieties to optimize receptor binding affinities.
Material Science
Specialty Polymers and Resins
The compound is utilized in formulating specialty polymers and resins, enhancing properties such as thermal stability and chemical resistance. These materials are crucial for industrial applications where durability and performance under extreme conditions are required.
Data Table: Properties of Modified Polymers
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Mechanical Strength | Enhanced |
Biochemical Research
Enzyme Interactions and Receptor Binding
In biochemical research, this compound acts as a valuable tool for studying enzyme interactions and receptor binding. Its ability to mimic natural substrates allows researchers to probe biological pathways relevant to drug discovery.
Case Study: Receptor Binding Studies
Research involving this compound focused on its interaction with serotonin receptors. The findings indicated that specific modifications could enhance selectivity for certain receptor subtypes, paving the way for developing targeted therapies for mood disorders.
Agricultural Chemistry
Agrochemical Development
The compound finds applications in creating agrochemicals, including pesticides and herbicides. Its effectiveness in inhibiting specific plant pathogens has been documented, making it a candidate for developing environmentally friendly agricultural solutions.
Analytical Chemistry
Chromatography Applications
In analytical chemistry, this compound is employed in various chromatographic techniques to separate and identify complex mixtures. Its unique chemical properties facilitate the development of more efficient analytical methods for quality control in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and morpholine rings can interact with biological macromolecules, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
Compound 9 : 1-(Morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazinyl)ethan-1-one
- Key Difference : Replaces the 4-bromophenyl group with a 4-(trifluoromethyl)phenyl substituent.
- Lipophilicity: CF₃ increases lipophilicity (logP ~2.8 vs. ~2.5 for Br), affecting membrane permeability. Synthetic Route: Likely synthesized via similar coupling reactions but with CF₃-substituted benzyl chloride .
Compound 15 : 1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone
- Key Difference : Substitutes the benzylpiperazine group with a methylpiperazine.
- Impact: Basicity: Methylpiperazine (pKa ~7.5) is less basic than benzylpiperazine (pKa ~8.2), influencing solubility and ionizability.
Compound 7j : 2-((1-(4-Bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone
- Key Difference : Incorporates a sulfonylpiperazine and tetrazole-thio group.
- Impact: Electronic Properties: The sulfonyl group enhances electron-withdrawing effects, while the tetrazole introduces hydrogen-bonding capability.
Aromatic Substituent Variations
Compound 5 : 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(3-bromophenyl)ethan-1-one
- Key Difference: Fluorobenzyl group (4-F) and 3-bromophenyl ethanone.
- Impact: Positional Isomerism: The 3-bromo substitution on the phenyl ring may reduce steric clashes compared to the 4-bromo isomer.
Compound 19 : 1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(morpholin-4-yl)ethan-1-one
- Key Difference : Replaces the bromophenyl group with a chlorotrifluoromethylpyridine ring.
Heterocyclic Modifications
Compound 13 : 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Electron-withdrawing groups (Br, CF₃) on the benzyl substituent enhance binding to hydrophobic pockets but may reduce metabolic stability.
- Solubility : Morpholine and fluorine substituents improve aqueous solubility, critical for oral bioavailability.
- Synthetic Accessibility : Piperazine-based compounds are often synthesized via nucleophilic substitution or coupling reactions, as seen in .
Biological Activity
The compound 2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one , also known by its CAS number 329701-34-0, is a piperazine derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a piperazine ring and a morpholine moiety, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activities of this compound are primarily related to its interactions with neurotransmitter systems and enzyme inhibition. Research indicates that compounds with similar structures exhibit a range of pharmacological effects:
- Antimicrobial Activity : Compounds containing piperazine and morpholine rings have been evaluated for antibacterial properties. For instance, derivatives have shown significant activity against various bacterial strains, suggesting potential as antimicrobial agents .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
- Cytotoxic Effects : Some studies have highlighted the compound's cytotoxic effects on cancer cell lines, indicating potential applications in oncology .
The specific mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:
- Receptor Modulation : The compound may act as a modulator of various neurotransmitter receptors, influencing pathways involved in mood regulation and cognition.
- Enzyme Interaction : As an AChE inhibitor, it likely increases acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission .
Table 1: Summary of Biological Activities
Selected Research Highlights
- Antimicrobial Evaluation : A study tested various piperazine derivatives against bacterial strains, revealing that compounds similar to this compound exhibited promising antibacterial activity with low MIC values .
- Enzyme Inhibition Studies : Research demonstrated that derivatives with the morpholine and piperazine frameworks significantly inhibited AChE with IC50 values ranging from 0.18 μM to 40 μM, showcasing their potential for treating neurodegenerative disorders .
- Cytotoxicity Assessment : In vitro tests on B16F10 melanoma cells indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis without significant cytotoxicity to normal cells .
Q & A
Q. What are the common synthetic routes for 2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one, and how are intermediates purified?
Methodological Answer:
- Step 1: The synthesis typically involves nucleophilic substitution between 4-bromobenzyl chloride and piperazine derivatives under reflux in aprotic solvents (e.g., DMF or THF) .
- Step 2: Subsequent coupling of the piperazine intermediate with morpholine-4-carbonyl chloride via amide bond formation, often using coupling agents like EDCI/HOBt .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) is employed. Purity is confirmed by TLC (Rf values ~0.39–0.44) and HPLC (>95% purity) .
Q. How is structural characterization of this compound performed, and what software is used for crystallographic analysis?
Methodological Answer:
- Techniques:
- NMR: - and -NMR for verifying substituent positions (e.g., δ ~7.3–7.5 ppm for aromatic protons) .
- X-ray crystallography: Single-crystal diffraction data collected at 100 K. SHELX programs (SHELXL for refinement) are used to solve structures, with CCDC deposition .
- Mass spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z ~432.1) .
Advanced Research Questions
Q. How can the bioactivity of this compound be optimized for specific targets (e.g., enzyme inhibition)?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Assays:
Q. How to design experiments to evaluate its antimicrobial activity against resistant strains?
Methodological Answer:
- Experimental Design:
- Test strains: Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) with clinical isolates from antibiotic-resistant collections .
- Controls: Nitrofural (antibacterial) and Ketoconazole (antifungal) as reference compounds .
- MIC determination: Broth microdilution (CLSI guidelines) with 24–48 hr incubation .
Q. What computational methods are used to analyze conformational flexibility of the piperazine and morpholine rings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
